molecular formula C13H15N5 B114583 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- CAS No. 146177-61-9

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-

Cat. No. B114583
M. Wt: 241.29 g/mol
InChI Key: QSQNCDPZGFTHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair.

Biochemical And Physiological Effects

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. It also has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-. One area of research could focus on optimizing its use as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in lab experiments.

Synthesis Methods

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with 3,4,5,7-tetramethylimidazo[4,5-f]quinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antitumor, and antimicrobial properties. It also has potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

146177-61-9

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

3,4,5,7-tetramethylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C13H15N5/c1-6-5-15-10-9(16-6)7(2)8(3)12-11(10)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17)

InChI Key

QSQNCDPZGFTHHH-UHFFFAOYSA-N

SMILES

CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C

Canonical SMILES

CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C

Other CAS RN

146177-61-9

Origin of Product

United States

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